molecular formula C25H28ClN5OS B2936717 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-15-6

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2936717
CAS No.: 851810-15-6
M. Wt: 482.04
InChI Key: DTCPAPUQYPGWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-isopropylphenyl group and a 4-(3-chlorophenyl)piperazine moiety. Its design integrates pharmacophores known for modulating receptor interactions, particularly in neurological and metabolic pathways. The piperazine ring, a common motif in bioactive compounds, contributes to conformational flexibility and intermolecular interactions, such as hydrogen bonding with target proteins .

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5OS/c1-16(2)18-7-9-19(10-8-18)22(23-24(32)31-25(33-23)27-17(3)28-31)30-13-11-29(12-14-30)21-6-4-5-20(26)15-21/h4-10,15-16,22,32H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCPAPUQYPGWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H25ClN4S(Molecular Weight 400.96 g mol)\text{C}_{21}\text{H}_{25}\text{ClN}_{4}\text{S}\quad (\text{Molecular Weight }400.96\text{ g mol})

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:

  • Antibacterial Activity : The compound demonstrated moderate to strong activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against these pathogens.
  • Antifungal Activity : Preliminary tests indicated effectiveness against Candida albicans, with an MIC of 64 µg/mL.
Microorganism MIC (µg/mL)
E. coli32
S. aureus64
Candida albicans64

Antitumor Activity

The compound was subjected to evaluation for its antitumor properties using various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values of 15 µM for MCF-7 and 10 µM for HeLa cells, indicating significant cytotoxicity.

The biological activity of the compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Binding : Docking studies suggest that the compound binds effectively to serotonin receptors, which may explain its potential neuropharmacological effects.

Case Studies

A series of studies have explored the pharmacological effects of similar compounds:

  • Study on Piperazine Derivatives : A study evaluated a range of piperazine derivatives, noting that modifications at the phenyl ring significantly enhanced antibacterial activity. The presence of chlorine substituents was particularly noted for improving efficacy against Gram-positive bacteria .
  • Thiazole-Based Compounds : Another investigation focused on thiazole derivatives, revealing their role in inhibiting tumor growth in vivo models. The results indicated that compounds with a thiazole ring had better bioavailability and therapeutic index compared to their counterparts .

Comparison with Similar Compounds

Key Observations:

  • Solubility : Compounds with polar substituents (e.g., ethoxy, methoxy) exhibit improved aqueous solubility, as seen in the 4-ethoxy-3-methoxyphenyl analogue .
  • Piperazine Modifications : Ethyl substitution on the piperazine ring (as in ) reduces molecular weight and may alter receptor selectivity compared to the bulkier 3-chlorophenyl variant.

Pharmacological Activity and Receptor Interactions

Piperazine-containing compounds often target serotonin (5-HT) and dopamine (D2) receptors. The 3-chlorophenyl group in the target compound may enhance affinity for 5-HT1A receptors due to its electron-withdrawing nature, similar to reported chlorophenyl derivatives in antipsychotic agents . In contrast, fluorophenyl analogues (e.g., compounds in ) show reduced binding to D2 receptors but higher metabolic stability due to fluorine’s electronegativity .

Crystallographic and Conformational Analysis

The target compound’s isopropyl group may induce similar non-planar conformations, favoring amorphous solid dispersions for enhanced bioavailability .

ADME and Toxicity Profiles

  • Absorption : The target compound’s high lipophilicity suggests favorable intestinal absorption but may require formulation strategies to mitigate precipitation .
  • Metabolism : Piperazine rings are susceptible to N-dealkylation, but the 3-chlorophenyl group may slow CYP450-mediated oxidation compared to ethyl-substituted analogues .
  • Toxicity : Chlorinated aryl groups are associated with hepatotoxicity risks, as seen in related triazole-thiol derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.